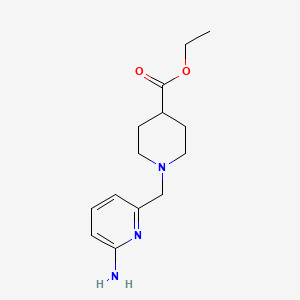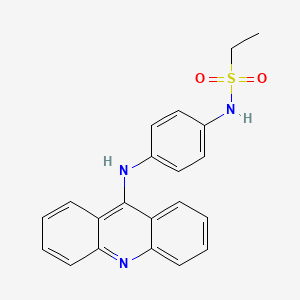
Ethanesulfonanilide, p-(9-acridinylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonanilide, p-(9-acridinylamino)- is a chemical compound known for its potential antitumor properties. It is an acridine derivative that has been studied for its activity against various types of cancer cells. The compound is characterized by the presence of an acridine moiety linked to an ethanesulfonanilide group, which contributes to its biological activity .
Méthodes De Préparation
The synthesis of ethanesulfonanilide, p-(9-acridinylamino)- involves several steps. One common synthetic route includes the reaction of 9-aminoacridine with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using advanced purification techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Ethanesulfonanilide, p-(9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethanesulfonanilide, p-(9-acridinylamino)- has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of ethanesulfonanilide, p-(9-acridinylamino)- involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase II enzymes. This inhibition prevents the proper replication and transcription of DNA, leading to cell death. The molecular targets and pathways involved include the DNA-topoisomerase II complex and the subsequent induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Ethanesulfonanilide, p-(9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide (m-AMSA): Another acridine derivative with similar antitumor properties.
3-(9-Acridinylamino)-5-hydroximethylaniline (AHMA): A compound with a similar mechanism of action, targeting topoisomerase II and intercalating into DNA.
The uniqueness of ethanesulfonanilide, p-(9-acridinylamino)- lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development in the field of anticancer agents .
Propriétés
Numéro CAS |
53221-86-6 |
|---|---|
Formule moléculaire |
C21H19N3O2S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-2-27(25,26)24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14,24H,2H2,1H3,(H,22,23) |
Clé InChI |
GUCUZGMANMLVPN-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


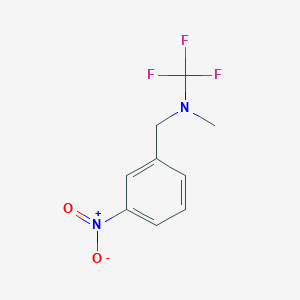
![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
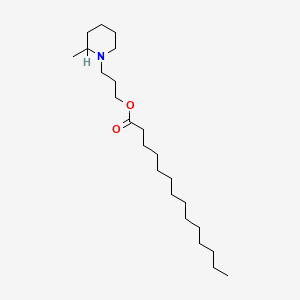

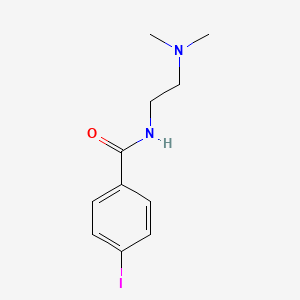
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
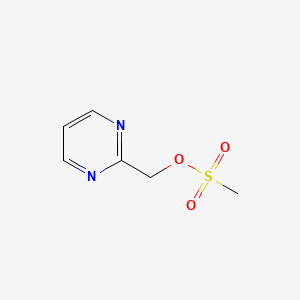
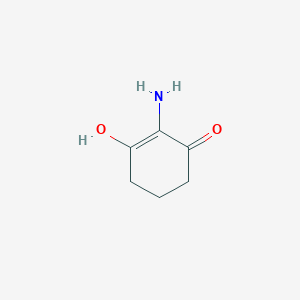
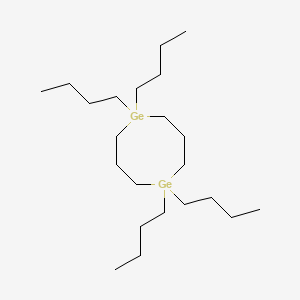
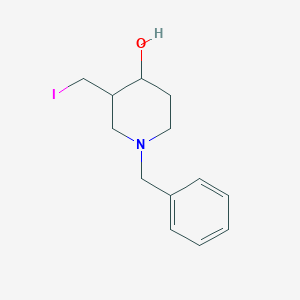
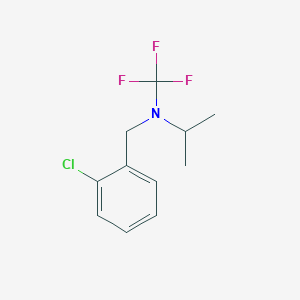
![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
